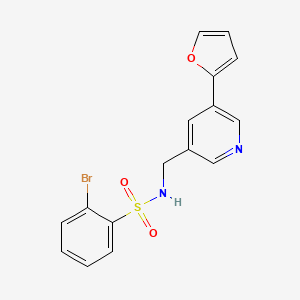

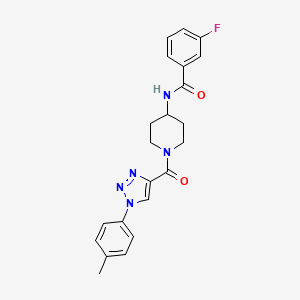

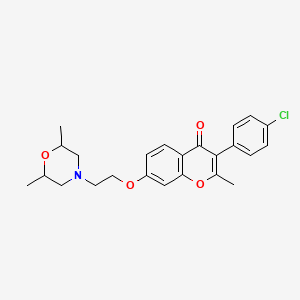

![molecular formula C14H10Cl2N2OS2 B2517457 2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide CAS No. 476627-57-3](/img/structure/B2517457.png)

2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide is a polyfunctionally substituted heterocyclic compound that is derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. This compound is of interest due to its potential antitumor activities and its role as a precursor for synthesizing a variety of heterocyclic derivatives with potential pharmacological applications.

Synthesis Analysis

The synthesis of the key precursor, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, is achieved through the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate. This precursor is then utilized to create a diverse set of heterocyclic derivatives, including those with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. The synthetic pathways involve regioselective attacks and cyclization, with the cyanoacetamido moiety engaging in various chemical reactions such as dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions. These reactions are typically one-pot and occur under mild conditions, which is advantageous for yield production and further heterocyclic transformations .

Molecular Structure Analysis

The molecular structure of the synthesized compounds, including the core compound of interest, is confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), mass spectrometry (MS), and elemental analysis. These methods ensure the correct identification of the synthesized molecules and the integrity of the heterocyclic structures .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds is characterized by their ability to undergo a variety of reactions, leading to the formation of different heterocyclic systems. The diversity in the reactive sites of the precursor allows for the synthesis of compounds with different rings and substituents, which can be tailored for specific biological activities. The compounds' reactivity is also indicative of their potential for further chemical modifications and optimizations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their heterocyclic structures and substituents. These properties are crucial for determining the compounds' stability, solubility, and suitability for biological applications. The acute toxicity of the compounds is assessed through LD50 determination, which is essential for evaluating their safety profile. The compounds exhibit high antiarrhythmic, serotonin antagonist, and antianxiety activities, which are compared with standard drugs such as procaine amide, lidocaine, diazepam, and buspirone .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Research indicates that derivatives of 2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide are pivotal in synthesizing a wide array of heterocyclic compounds, such as pyrazole, isoxazole, pyrimidine, triazine, and pyrazolopyrimidine derivatives. These compounds have significant implications in medicinal chemistry and drug design due to their diverse biological activities (Mohareb et al., 2004).

Antimicrobial Evaluation

The compound has been utilized as a precursor in synthesizing novel antimicrobial agents. Research on the synthesis, characterization, and antimicrobial evaluation of derivatives has shown promising results against various microbial strains, indicating its potential in developing new antimicrobial drugs (Talupur et al., 2021).

Material Science

In the field of material science, derivatives of this compound have been explored for their application in creating photochromic systems. These systems exhibit thermally irreversible and fatigue-resistant photochromic properties, making them potential candidates for use in optical storage devices and smart windows (Uchida et al., 1990).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways .

Mode of Action

It is known that similar compounds can undergo 1,3-dinucleophilic attack by active methylene reagents on the acetamido 1,3-bielectrophilic moiety of the starting compound . This interaction can lead to significant changes in the structure and function of the target molecules.

Biochemical Pathways

Compounds with similar structures have been known to influence a variety of biochemical pathways, leading to diverse biological effects .

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability, depending on their chemical structure and the physiological conditions of the body .

Result of Action

Similar compounds have been known to exhibit a range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-3-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets and how it is metabolized in the body .

Propiedades

IUPAC Name |

2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2OS2/c15-11-5-8(12(16)21-11)13(19)18-14-9(6-17)7-3-1-2-4-10(7)20-14/h5H,1-4H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMDLQHAIDNJFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

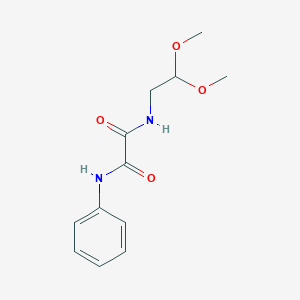

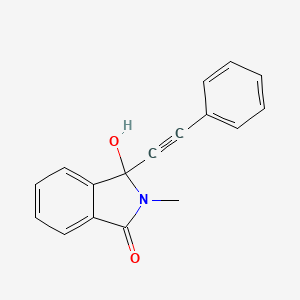

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2517384.png)

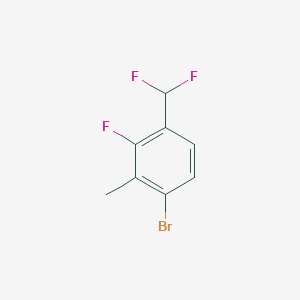

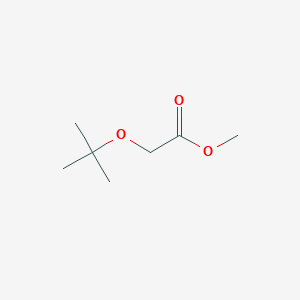

![8-butyl-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2517388.png)

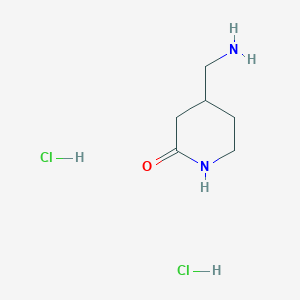

![1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine](/img/structure/B2517391.png)

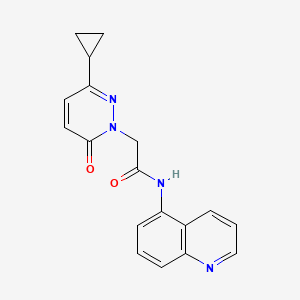

![N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2517392.png)

![(E)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2517396.png)